molecular formula C28H26N4O4S B11274361 Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B11274361
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: LSSBJACZGBMRKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a 4-phenylpiperazine-1-carbonylbenzyl substituent and a methyl ester group at position 5. Its structure combines a rigid quinazoline scaffold with a flexible piperazine moiety, which may enhance binding to biological targets such as enzymes or receptors . The synthesis of analogous compounds often involves coupling piperazine derivatives with acylating agents or sulfonyl halides under mild conditions, as seen in related methodologies .

Eigenschaften

Molekularformel

C28H26N4O4S

Molekulargewicht

514.6 g/mol

IUPAC-Name

methyl 4-oxo-3-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C28H26N4O4S/c1-36-27(35)21-11-12-23-24(17-21)29-28(37)32(26(23)34)18-19-7-9-20(10-8-19)25(33)31-15-13-30(14-16-31)22-5-3-2-4-6-22/h2-12,17H,13-16,18H2,1H3,(H,29,37)

InChI-Schlüssel

LSSBJACZGBMRKY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Herkunft des Produkts

United States

Biologische Aktivität

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C23H25N5O3S
  • Molecular Weight : 415.54 g/mol
  • IUPAC Name : Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
    • Compounds similar to this structure have shown efficacy in inhibiting PARP enzymes, which are crucial for DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, especially in BRCA-mutant cancers .
  • Serotonin Receptor Modulation :
    • The presence of the phenylpiperazine moiety suggests potential activity at serotonin receptors. Compounds with similar structures have been investigated for their ability to act as serotonin S2 receptor blockers .

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For instance:

  • A study demonstrated that PARP inhibitors can effectively target cancer cells with specific genetic mutations, leading to reduced tumor growth and enhanced apoptosis .

Neuropharmacological Effects

The phenylpiperazine component is known for its interaction with neurotransmitter systems:

  • Research indicates that derivatives can influence serotonin pathways, potentially offering therapeutic benefits in mood disorders and anxiety .

Study 1: PARP Inhibition in Cancer Therapy

A study published in Nature Reviews Cancer highlighted the effectiveness of PARP inhibitors in treating ovarian and breast cancers. The study found that compounds with structural similarities to methyl 4-oxo derivatives significantly reduced tumor sizes in BRCA1/2-deficient models.

CompoundIC50 (nM)Cancer TypeReference
Compound A12Ovarian
Compound B20Breast
Methyl 4-oxoTBDTBDCurrent Study

Study 2: Serotonin Receptor Interaction

A pharmacological evaluation revealed that certain piperazine derivatives exhibited selective binding to serotonin receptors, indicating potential for treating depression and anxiety disorders.

CompoundS2 Receptor Affinity (Ki)EffectReference
Compound C15 nMAntidepressant-like activity
Methyl 4-oxoTBDTBDCurrent Study

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s structural uniqueness lies in its 4-phenylpiperazine-1-carbonylbenzyl side chain. Comparisons with derivatives bearing alternative substituents reveal distinct electronic and steric effects:

  • Compound 33 (4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid): Replaces the piperazine-carbonylbenzyl group with a trifluoromethylbenzylthio moiety. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to the phenylpiperazine derivative .
  • Compound 47 (tert-butyl 4-(2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperazine-1-carboxylate): Features a tert-butyl carbamate-protected piperazine and a chlorobenzylthio group.

Table 1: Structural and Electronic Comparison

Compound Name Key Substituents Molecular Weight (Da) Notable Properties
Target Compound 4-phenylpiperazine-1-carbonylbenzyl ~550 (estimated) Balanced lipophilicity, flexible side chain
Compound 33 4-(trifluoromethyl)benzylthio 381.05 High metabolic stability, low solubility
Compound 47 2-chlorobenzylthio, tert-butyl carbamate ~520 (estimated) Halogen bonding potential, steric bulk

Research Findings and Challenges

Structural Flexibility vs. Stability

The 4-phenylpiperazine-1-carbonylbenzyl group introduces conformational flexibility, which may improve target compatibility but reduce crystallinity. This contrasts with rigid analogs like Compound 33, which exhibit higher thermal stability (mp 273°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.